6-Chloro-8-methyl-1-(2-oxopropyl)quinolin-4(1H)-one
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Overview
Description
6-Chloro-8-methyl-1-(2-oxopropyl)quinolin-4(1H)-one is a quinoline derivative. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-methyl-1-(2-oxopropyl)quinolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloroquinoline and 2-oxopropyl derivatives.
Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperatures to facilitate the formation of the desired compound.
Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8-methyl-1-(2-oxopropyl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.
Substitution: Halogen substitution reactions can occur, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents such as chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydroquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 6-Chloro-8-methyl-1-(2-oxopropyl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
8-Methylquinoline: A simpler quinoline derivative with similar structural features.
6-Chloroquinoline: Shares the chloro substitution on the quinoline ring.
2-Oxopropylquinoline: Contains the oxopropyl group, similar to the target compound.
Uniqueness
6-Chloro-8-methyl-1-(2-oxopropyl)quinolin-4(1H)-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
Molecular Formula |
C13H12ClNO2 |
---|---|
Molecular Weight |
249.69 g/mol |
IUPAC Name |
6-chloro-8-methyl-1-(2-oxopropyl)quinolin-4-one |
InChI |
InChI=1S/C13H12ClNO2/c1-8-5-10(14)6-11-12(17)3-4-15(13(8)11)7-9(2)16/h3-6H,7H2,1-2H3 |
InChI Key |
VFLUKXWSIWNNQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N(C=CC2=O)CC(=O)C)Cl |
Origin of Product |
United States |
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